Buserelin Acetate
Buserelin Acetate
The gonadotrophin releasing hormone (GnRH) agonist buserelin is a promising new agent in the treatment of a variety of disorders in gynaecology and andrology, paediatrics and oncology. While a single dose of buserelin stimulates the release of pituitary gonadotrophins, multiple doses produce reversible pituitary desensitisation, and this specific blockade of gonadotrophin support to the gonads provides the basis for the drug’s efficacy in conditions dependent on sex hormone secretion. Thus, buserelin provides comparable efficacy to orchidectomy or high dose estrogens in the treatment of hormone-sensitive prostate cancer and exhibits a lower incidence of adverse effects. Buserelin also appears promising in hormone-sensitive premenopausal breast cancer. Extensive studies have proven the value of buserelin in endometriosis, where it produces a transient remission with gradual recurrence of the disease on cessation of treatment. Buserelin represents a first-line treatment of central precocious puberty.
Brand Name:
Vulcanchem
CAS No.:
57982-77-1
VCID:
VC0193263
InChI:
InChI=1S/C60H86N16O13/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65)/t40-,41-,42-,43-,44-,45-,46-,47+,48-/m0/s1
SMILES:
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Molecular Formula:
C60H86N16O13
Molecular Weight:
1239.4 g/mol
Buserelin Acetate
CAS No.: 57982-77-1
Impurities
VCID: VC0193263
Molecular Formula: C60H86N16O13
Molecular Weight: 1239.4 g/mol
Purity: > 95%
CAS No. | 57982-77-1 |
---|---|
Product Name | Buserelin Acetate |
Molecular Formula | C60H86N16O13 |
Molecular Weight | 1239.4 g/mol |
IUPAC Name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C60H86N16O13/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65)/t40-,41-,42-,43-,44-,45-,46-,47+,48-/m0/s1 |
Standard InChIKey | CUWODFFVMXJOKD-UVLQAERKSA-N |
Isomeric SMILES | CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
SMILES | CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Canonical SMILES | CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Appearance | Solid powder |
Description | The gonadotrophin releasing hormone (GnRH) agonist buserelin is a promising new agent in the treatment of a variety of disorders in gynaecology and andrology, paediatrics and oncology. While a single dose of buserelin stimulates the release of pituitary gonadotrophins, multiple doses produce reversible pituitary desensitisation, and this specific blockade of gonadotrophin support to the gonads provides the basis for the drug’s efficacy in conditions dependent on sex hormone secretion. Thus, buserelin provides comparable efficacy to orchidectomy or high dose estrogens in the treatment of hormone-sensitive prostate cancer and exhibits a lower incidence of adverse effects. Buserelin also appears promising in hormone-sensitive premenopausal breast cancer. Extensive studies have proven the value of buserelin in endometriosis, where it produces a transient remission with gradual recurrence of the disease on cessation of treatment. Buserelin represents a first-line treatment of central precocious puberty. |
Purity | > 95% |
Related CAS | 68630-75-1; 104428-01-5; 111520-35-5 |
Sequence | XHWSYXLRP |
Synonyms | BUSERELIN; 57982-77-1; Etilamide; Acetate, Buserelin; Bigonist; Buserelin; Buserelin Acetate; HOE 766; HOE-766; HOE766; Profact; Receptal; Suprecur; Suprefact; Tiloryth(d-ser(bu(supt)(sup6)))-lh-rh(1-9)nonapeptide-ethylamide; (d-ser(tbu)(sup6)-ea(sup10))-lhrh; (d-ser(tbu)(sup6)-ea(sup10))-luteinizinghormone-releasinghormon; (d-ser(tbu)(sup6)-ea(sup10))-luteinizinghormone-releasinghormone; d-ser(tbu(sup6))-lh-rh-(1-9)-nonape |
Reference | 1: Dordas-Perpinyà M, Normandin L, Dhier T, Terris H, Cochard A, Frilley C, Huiban F, Bruyas JF. Single injections of triptorelin or buserelin acetate in saline solution induce ovulation in mares the same as a single injection of hCG. Reprod Domest Anim. 2020 Jan 13. doi: 10.1111/rda.13632. [Epub ahead of print] PubMed PMID: 31930759. 2: Manjarín R, Kirkwood RN, Ngula J, Martinez-Pastor F, Alegre B, Domínguez JC. Effect of Oxytocin, Cloprostenol or Buserelin in Semen Doses on Sow Fertility. Animals (Basel). 2019 Sep 29;9(10). pii: E746. doi: 10.3390/ani9100746. PubMed PMID: 31569532; PubMed Central PMCID: PMC6827092. 3: Mizera A, Kuczaj M, Szul A, Jędraszczyk J. Effect of addition of buserelin acetate to the extender on motility and viability of bovine spermatozoa. Anim Biotechnol. 2019 Apr;30(2):99-104. doi: 10.1080/10495398.2018.1521821. Epub 2018 Dec 31. PubMed PMID: 30595097. 4: Borș SI, Ibănescu I, Creangă Ș, Borș A. Reproductive performance in dairy cows with cystic ovarian disease after single treatment with buserelin acetate or dinoprost. J Vet Med Sci. 2018 Jul 18;80(7):1190-1194. doi: 10.1292/jvms.17-0690. Epub 2018 May 30. PubMed PMID: 29848852; PubMed Central PMCID: PMC6068299. 5: Mohamad NV, Soelaiman IN, Chin KY. Effects of tocotrienol from Bixa orellana (annatto) on bone histomorphometry in a male osteoporosis model induced by buserelin. Biomed Pharmacother. 2018 Jul;103:453-462. doi: 10.1016/j.biopha.2018.04.083. Epub 2018 Apr 24. PubMed PMID: 29674281. 6: Mohamad NV, Ima-Nirwana S, Chin KY. Effect of tocotrienol from Bixa orellana (annatto) on bone microstructure, calcium content, and biomechanical strength in a model of male osteoporosis induced by buserelin. Drug Des Devel Ther. 2018 Mar 16;12:555-564. doi: 10.2147/DDDT.S158410. eCollection 2018. PubMed PMID: 29588572; PubMed Central PMCID: PMC5859897. 7: Mohamad NV, Ima-Nirwana S, Chin KY. The effects of gonadotropin-releasing hormone agonist (buserelin) and orchidectomy on bone turnover markers and histomorphometry in rats. Aging Male. 2018 Mar 1:1-8. doi: 10.1080/13685538.2018.1446075. [Epub ahead of print] PubMed PMID: 29495911. 8: Calvez ML, Benz N, Huguet F, Saint-Pierre A, Rouillé E, Coraux C, Férec C, Kerbiriou M, Trouvé P. Buserelin alleviates chloride transport defect in human cystic fibrosis nasal epithelial cells. PLoS One. 2017 Nov 16;12(11):e0187774. doi: 10.1371/journal.pone.0187774. eCollection 2017. PubMed PMID: 29145426; PubMed Central PMCID: PMC5690610. 9: Piepenbrink A, Failing K, Riesenbeck A, Schmid P, Hoffmann B. [Downregulation of LH in the bitch after application of the GnRH-agonist buserelin as a slow-release implant]. Tierarztl Prax Ausg K Kleintiere Heimtiere. 2017 Jun 20;45(3):147-152. doi: 10.15654/TPK-160790. Epub 2017 May 3. German. PubMed PMID: 28466954. 10: Khadivi B, Peirouvi T, JavanmardI MZ, Rasmi Y. Short-term buserelin administration induces apoptosis and morphological changes in adult rat testes. Acta Cir Bras. 2017 Feb;32(2):140-147. doi: 10.1590/s0102-865020170206. PubMed PMID: 28300875. |
PubChem Compound | 50225 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume